(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid
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Overview
Description
(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two phenyl groups and two amino groups attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid typically involves the reaction of phenylacetic acid derivatives with amino acids under specific conditions. One common method involves the use of protecting groups to prevent unwanted reactions at the amino or carboxyl groups during the synthesis process. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of (2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-Amino-3-phenylpropanoyl]amino}acetic acid
- **(2S,3R)-2-Amino-3-hydroxybutanoyl]amino}acetyl)amino]acetic acid
- **2-[(Methylsulfonyl)amino]phenyl}acetic acid
Uniqueness
(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid is unique due to its specific arrangement of phenyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
671777-12-1 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C16H16N2O3/c17-13(11-7-3-1-4-8-11)15(19)18-14(16(20)21)12-9-5-2-6-10-12/h1-10,13-14H,17H2,(H,18,19)(H,20,21)/t13-,14-/m0/s1 |
InChI Key |
UYKXJEVQVZFVPB-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(C2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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